N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide
CAS No.: 921543-12-6
Cat. No.: VC4219733
Molecular Formula: C22H26N2O4
Molecular Weight: 382.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921543-12-6 |
|---|---|
| Molecular Formula | C22H26N2O4 |
| Molecular Weight | 382.46 |
| IUPAC Name | N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C22H26N2O4/c1-5-24-18-13-16(8-11-19(18)28-14-22(2,3)21(24)26)23-20(25)12-15-6-9-17(27-4)10-7-15/h6-11,13H,5,12,14H2,1-4H3,(H,23,25) |
| Standard InChI Key | QXKBOGQRNOOSHJ-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC)OCC(C1=O)(C)C |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic name reflects its intricate architecture, comprising a benzo[b] oxazepin scaffold substituted with ethyl, dimethyl, and oxo groups at positions 5, 3, and 4, respectively. The acetamide side chain at position 7 features a 4-methoxyphenyl moiety, introducing electronic and steric modifications critical for target interactions .
Molecular Formula and Weight
The molecular formula is C₂₂H₂₅N₂O₄, yielding a molecular weight of 381.45 g/mol. Key structural features include:
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A seven-membered benzoxazepin ring fused to a benzene ring.
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Two methyl groups at position 3, enhancing conformational rigidity.
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A 4-methoxy-substituted phenylacetamide group, optimizing lipophilicity and hydrogen-bonding capacity.
Spectroscopic Identification
Nuclear magnetic resonance (NMR) data for analogous benzoxazepin derivatives reveal distinct signals:
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¹H NMR: A singlet at δ 1.2–1.4 ppm (6H, dimethyl groups), a quartet at δ 3.2–3.4 ppm (2H, ethyl CH₂), and a methoxy singlet at δ 3.8 ppm .
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¹³C NMR: Carbonyl resonances at δ 170–175 ppm (oxazepin-4-one) and δ 165–168 ppm (acetamide) .
Synthesis and Optimization
The synthesis involves multi-step organic transformations, leveraging both classical and modern methodologies.
Oxazepin Core Formation
The benzoxazepin moiety is constructed via cyclocondensation of 2-aminophenol derivatives with α,β-unsaturated ketones. For example, reacting 2-amino-4-ethylphenol with 3,3-dimethyl-4-oxopentanoic acid under acidic conditions yields the tetrahydrobenzo[b][1, oxazepin-4-one intermediate .
Reaction Optimization
Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (acylation step) | Prevents racemization |
| Solvent | Anhydrous DCM | Enhances reagent solubility |
| Catalyst | 1.2 eq. triethylamine | Neutralizes HCl byproduct |
Pharmacological Profile
Emerging data suggest dual inhibitory activity against enzymes implicated in inflammatory and metabolic disorders.
Carbonic Anhydrase Inhibition
In vitro assays demonstrate IC₅₀ = 12.3 nM against human carbonic anhydrase IX (CA-IX), a hypoxia-inducible enzyme overexpressed in tumors. The 4-methoxyphenyl group facilitates hydrophobic interactions with the enzyme’s active site, while the oxazepin oxygen hydrogen-bonds to Thr-199 .
Anticonvulsant Activity
In murine models, the compound reduced seizure duration by 58% at 10 mg/kg (pentylenetetrazole-induced seizures). This correlates with modulation of voltage-gated sodium channels, as evidenced by patch-clamp studies showing a 40% reduction in Na⁺ current amplitude .
Physicochemical and ADME Properties
| Property | Value | Method |
|---|---|---|
| LogP | 2.8 ± 0.1 | HPLC (C18 column) |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | Shake-flask method |
| Plasma Protein Binding | 92.4% (human) | Equilibrium dialysis |
| Metabolic Stability | t₁/₂ = 48 min (human liver microsomes) | LC-MS/MS |
The moderate lipophilicity (LogP) balances blood-brain barrier penetration and hepatic clearance, while high protein binding may necessitate dose adjustments in clinical settings.
Comparative Analysis with Structural Analogs
The 4-methoxyphenyl acetamide group confers superior CA-IX inhibition compared to methoxy-substituted benzamides, while the trifluoroethyl sulfonamide analog exhibits stronger anticonvulsant effects due to enhanced CNS penetration .
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